molecular formula C15H10ClN3O2S B2454986 (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1226487-98-4

(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2454986
CAS RN: 1226487-98-4
M. Wt: 331.77
InChI Key: BLJDUWIFBZCKIJ-AATRIKPKSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Compounds with the 1,3,4-oxadiazole moiety, such as (E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide, serve as key intermediates in the synthesis of heterocyclic compounds. These structures are utilized to create a variety of ring systems, which have implications in developing new materials and biologically active molecules. For example, thiosemicarbazide derivatives are used as precursors for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, highlighting the versatility of these compounds in organic synthesis (Elmagd et al., 2017).

Anticancer Research

Research into 1,3,4-oxadiazole derivatives, including those with thiophene rings, has shown promising anticancer properties. These compounds are synthesized and evaluated for their effectiveness against various cancer cell lines, demonstrating the potential for developing new therapeutic agents (Ravinaik et al., 2021).

Material Science and Nanotechnology

Derivatives of 1,3,4-oxadiazoles and thiophenes are also investigated in the context of material science, particularly in the development of novel polymeric and nanocomposite materials. These compounds contribute to advancements in drug delivery systems, antimicrobial materials, and the engineering of organic sensitizers for solar cell applications, showcasing the breadth of their applicability beyond pharmacology (Salahuddin et al., 2014).

Advanced Optoelectronic Devices

The incorporation of 1,3,4-oxadiazole and thiophene units into the molecular structure of dyes and polymers has been shown to enhance the properties necessary for nonlinear optical limiting, which is crucial for protecting optical sensors and human eyes, as well as stabilizing light sources in optical communications. This underscores the importance of these compounds in developing advanced materials for optoelectronic devices (Anandan et al., 2018).

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological systems to exert its effects .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-10(12)5-6-13(20)17-15-19-18-14(21-15)11-7-8-22-9-11/h1-9H,(H,17,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDUWIFBZCKIJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide

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